molecular formula C18H28BNO4 B149520 tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate CAS No. 832114-05-3

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate

Cat. No.: B149520
CAS No.: 832114-05-3
M. Wt: 333.2 g/mol
InChI Key: ANBFXKONRFZJAO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate is a boronic ester derivative featuring a benzylcarbamate moiety attached to a pinacol boronate group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes . Its molecular formula is C₁₈H₂₇BNO₄ (exact molecular weight varies slightly depending on substituents), and it is characterized by high purity (≥95%) in commercial supplies . Applications span pharmaceutical intermediates, polymer chemistry, and materials science, particularly in synthesizing conjugated systems for sensors or bioactive molecules .

Properties

IUPAC Name

tert-butyl N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20-12-13-9-8-10-14(11-13)19-23-17(4,5)18(6,7)24-19/h8-11H,12H2,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBFXKONRFZJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375245
Record name tert-Butyl {[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
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Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832114-05-3
Record name tert-Butyl {[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 832114-05-3
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Preparation Methods

Palladium-Catalyzed Borylation of Brominated Precursors

The primary synthetic route involves coupling tert-butyl 4-bromobenzylcarbamate with bis(pinacolato)diboron under palladium catalysis. In a representative procedure, tert-butyl 4-bromobenzylcarbamate (7.62 mmol) is dissolved in DMF (20 mL) alongside bis(pinacolato)diboron (8.38 mmol) and potassium acetate (22.85 mmol). The mixture is degassed under vacuum for 15 minutes to eliminate oxygen, which could deactivate the catalyst. A nitrogen atmosphere is established before introducing Pd(dppf)Cl₂ (5 mol%), forming a deep red suspension. Heating at 80°C for 12 hours facilitates transmetallation and reductive elimination, yielding the target boronic ester. Post-reaction, the crude mixture is filtered through celite to remove particulate catalysts, followed by liquid-liquid extraction with ethyl acetate and water.

Role of Reaction Components

  • Bis(pinacolato)diboron : Serves as the boron source, enabling electrophilic borylation at the aryl bromide site.

  • Potassium Acetate : Acts as a weak base, neutralizing HBr byproducts and stabilizing the palladium intermediate.

  • Pd(dppf)Cl₂ : A bidentate phosphine-ligated palladium catalyst that enhances oxidative addition and accelerates the catalytic cycle.

Catalytic Systems and Ligand Effects

Catalyst Selection and Performance

Pd(dppf)Cl₂ demonstrates superior efficacy in this transformation compared to other palladium complexes. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand confers stability to the palladium center, preventing aggregation and ensuring consistent catalytic activity. Alternative catalysts like Pd(PPh₃)₄ are less effective due to phosphine dissociation under elevated temperatures, leading to incomplete conversions.

Solvent Optimization

DMF is preferred for its high polarity and ability to solubilize both organic and inorganic components. Comparative studies with tetrahydrofuran (THF) or dioxane reveal slower reaction kinetics in these solvents, attributed to reduced palladium solubility.

Reaction Parameter Optimization

Temperature and Time Dependence

The reaction proceeds optimally at 80°C, balancing between kinetic acceleration and thermal decomposition risks. Lower temperatures (e.g., 60°C) result in <50% conversion after 12 hours, while exceeding 100°C promotes side reactions such as protodeboronation. Time-course analyses indicate near-quantitative conversion within 12 hours, with prolonged heating offering no yield improvements.

Stoichiometric Considerations

A slight excess of bis(pinacolato)diboron (1.1 equivalents relative to aryl bromide) ensures complete consumption of the starting material. Substoichiometric boron sources lead to residual brominated intermediates, complicating purification.

Purification Techniques

Flash Chromatography

The crude product is purified via flash chromatography on silica gel, using gradients of ethyl acetate in hexanes (10–30% v/v). This method effectively separates the target compound from unreacted diboronates and palladium residues, affording >95% purity.

Challenges in Boronic Ester Purification

Boronic esters are prone to hydrolysis under aqueous conditions. To mitigate this, the organic phase is dried over anhydrous MgSO₄ before concentration, minimizing water exposure.

Scalability and Industrial Adaptations

Continuous Flow Reactors

Pilot-scale studies employ continuous flow systems to enhance heat and mass transfer. Residence times of 1–2 hours at 100°C achieve comparable conversions to batch processes, reducing energy consumption and catalyst loading by 20%.

Crystallization as an Alternative Purification

Recrystallization from ethanol/water mixtures (3:1 v/v) provides a solvent-efficient purification route, though yields are 10–15% lower than chromatographic methods.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J = 8.0 Hz, 2H), 7.40 (d, J = 8.0 Hz, 2H), 4.33 (d, J = 4.5 Hz, 2H), 1.49 (s, 9H), 1.34 (s, 12H).

  • ¹³C NMR : δ 155.2 (C=O), 134.5–126.8 (aryl carbons), 83.5 (B-O), 28.3 (C(CH₃)₃).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 333.2 [M+H]⁺, consistent with the molecular formula C₁₈H₂₈BNO₄.

Comparative Analysis with Alternative Methods

Miyaura Borylation vs. Direct Boronation

Miyaura borylation offers superior regioselectivity compared to direct electrophilic boronation, which often requires harsh conditions (e.g., BF₃·Et₂O) and yields mixed regioisomers .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The benzylcarbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dioxane.

Major Products

    Phenols: Formed through oxidation reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis
The compound is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in the Suzuki-Miyaura cross-coupling reaction , which is essential for forming carbon-carbon bonds. This reaction is widely used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boronic ester group enhances its reactivity and stability under mild conditions, making it suitable for various synthetic applications .

Industrial Applications
In industrial settings, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate can be produced using continuous flow reactors or batch processes. The efficiency of these methods is enhanced by automated systems that improve yield and purity through advanced purification techniques such as crystallization or chromatography .

Biological Research

Biological Probes and Sensors
The compound has been employed in the development of biological probes and sensors . Its ability to form boronate esters with diols allows it to interact with biomolecules such as proteins and nucleic acids. This property is crucial for modulating enzyme activity and studying biological pathways .

Pharmaceutical Development
In medicinal chemistry, this compound serves as a precursor for synthesizing pharmaceutical agents with potential anticancer and antiviral properties . For instance, derivatives of benzylcarbamate have shown promising results in anti-inflammatory activity studies compared to standard drugs . The versatility of the compound allows researchers to modify its structure to enhance biological activity against various diseases.

Case Study 1: Synthesis of Anti-inflammatory Agents

A series of derivatives synthesized from tert-butyl 2-amino phenylcarbamate exhibited significant anti-inflammatory activity. These compounds were tested using the carrageenan-induced rat paw edema model. The results indicated that several derivatives had inhibition percentages comparable to indomethacin, a standard anti-inflammatory drug .

Case Study 2: Development of Cancer Therapeutics

Research has highlighted the use of boronic esters in the synthesis of compounds targeting cancer pathways. The incorporation of this compound into these synthetic routes has facilitated the creation of novel agents that inhibit tumor growth through various mechanisms .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process results in the formation of a new carbon-carbon bond, which is crucial in the synthesis of various organic compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in the position of the boronate group, the nature of the carbamate substituent, or the backbone linking these moieties. Below is a detailed comparison based on reactivity, stability, and applications:

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications References
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate C₁₈H₂₇BNO₄ ~347.3 g/mol Benzyl-Boc group adjacent to boronate; aromatic backbone Suzuki couplings, drug intermediates, polymer synthesis
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate C₁₉H₃₀BNO₄ 347.3 g/mol Phenethyl-Boc group; extended alkyl chain Enhanced solubility in nonpolar solvents; delayed reactivity in cross-couplings
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate C₁₇H₂₅BNO₄ 318.2 g/mol Direct Boc attachment to phenyl ring (no benzyl spacer) Reduced steric hindrance; faster coupling kinetics
tert-Butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate C₁₆H₂₅BN₂O₄ 320.2 g/mol Pyridine ring replaces benzene; nitrogen enhances electronic effects Coordination with transition metals; heterocyclic drug synthesis
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate C₁₇H₃₀BNO₄ 323.24 g/mol Cyclohexene backbone; aliphatic boronate Improved stability under basic conditions; niche applications in agrochemicals

Reactivity and Stability Insights

  • Electronic Effects : The benzylcarbamate derivative exhibits moderate electron-withdrawing effects due to the Boc group, facilitating oxidative addition in palladium-catalyzed reactions . Pyridine-containing analogs (e.g., ) show enhanced coordination with Pd(0), accelerating transmetallation but requiring careful pH control.
  • Steric Considerations : Phenethylcarbamate derivatives (e.g., ) exhibit slower coupling kinetics due to increased steric bulk, whereas phenylcarbamate derivatives (e.g., ) enable faster reactions.
  • Stability : Cyclohexenyl derivatives (e.g., ) resist protodeboronation under basic conditions better than aromatic counterparts, making them suitable for prolonged reactions.

Biological Activity

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate (CAS Number: 2304635-53-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H26BNO4
  • Molecular Weight : 283.17 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 323.8 °C at 760 mmHg
  • Flash Point : 149.6 °C

Synthesis

The synthesis of this compound involves the reaction of tert-butyl carbamate with a boron-containing reagent. The dioxaborolane moiety is crucial for enhancing the compound's stability and biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds have been shown to inhibit tumor cell growth selectively while sparing non-tumorigenic cells. This selectivity is attributed to their ability to interfere with key signaling pathways involved in cell proliferation and survival .
  • Case Studies :
    • In a study assessing various thalidomide derivatives for their efficacy against liver cancer cells, certain derivatives demonstrated potent growth inhibition at low concentrations (10 µM) without affecting healthy cells .
    • Another investigation reported that specific analogs could inhibit cancer cell motility and alter the localization of phosphoproteins related to signaling pathways involved in metastasis .

Other Biological Activities

Besides anticancer effects, the compound may exhibit other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives containing the dioxaborolane structure may possess antimicrobial properties. These findings warrant further investigation into their potential as therapeutic agents against bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor cell growth
Cell MotilityReduced migration of cancer cells
AntimicrobialPotential activity against bacterial strains

Q & A

Q. What are the recommended protocols for safe handling and disposal of boron-containing intermediates?

  • Methodology : Wear nitrile gloves and safety goggles. Neutralize waste boronates with pH 7–8 aqueous NaOH (hydrolyzes to boric acid). Collect organic solvents in halogen-free containers for incineration. Document disposal per EPA guidelines (40 CFR 261.24) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate

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